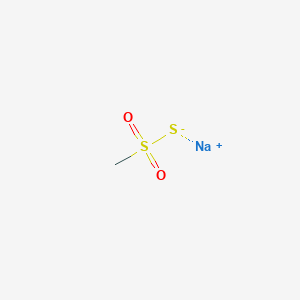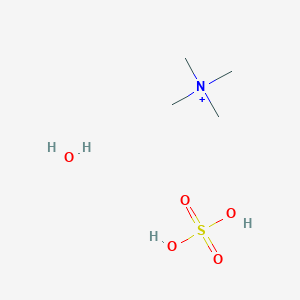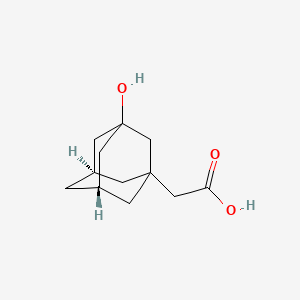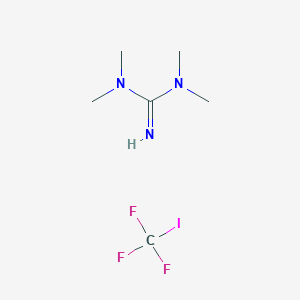
R(-)-QNB methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R(-)-QNB methiodide, also known as R(-)-3-quinuclidinyl benzilate methiodide, is a quaternary ammonium compound. It is a derivative of 3-quinuclidinyl benzilate, a potent anticholinergic agent. The methiodide form is often used in scientific research due to its ability to block muscarinic acetylcholine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-QNB methiodide typically involves the quaternization of R(-)-3-quinuclidinyl benzilate with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
R(-)-QNB methiodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields the corresponding alcohol.
Hydrolysis: The hydrolysis of this compound results in the formation of R(-)-3-quinuclidinyl benzilate and methanol.
Scientific Research Applications
R(-)-QNB methiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving muscarinic acetylcholine receptors, helping to elucidate their role in various physiological processes.
Medicine: Research involving this compound contributes to the development of drugs targeting muscarinic receptors, which are implicated in conditions such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its anticholinergic properties.
Mechanism of Action
R(-)-QNB methiodide exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system and play a crucial role in various bodily functions. By binding to these receptors, this compound prevents acetylcholine from exerting its effects, leading to a decrease in parasympathetic activity. This mechanism is useful in studying the physiological and pharmacological roles of muscarinic receptors.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent that blocks muscarinic receptors but has a different chemical structure.
Scopolamine: Similar to atropine, it is used for its anticholinergic effects but differs in its pharmacokinetic properties.
Ipratropium: A quaternary ammonium compound like R(-)-QNB methiodide, used in the treatment of respiratory conditions.
Uniqueness
This compound is unique due to its high affinity for muscarinic receptors and its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This makes it particularly useful in peripheral studies without central nervous system involvement.
Properties
Molecular Formula |
C22H26INO3 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1 |
InChI Key |
YCVUWYMRBRAYRO-TULJGGFASA-M |
Isomeric SMILES |
C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)







![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)


![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)


